CCR5 Antagonist Potency: Cyclopropyl vs. Methyl Analog
The cyclopropyl-substituted pyrazole core confers nanomolar CCR5 antagonism. In a functional calcium flux assay using HEK293 cells co-expressing Gα16, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde exhibited an IC₅₀ of 8 nM [1]. In contrast, a closely related 1-methyl-1H-pyrazole-5-carbaldehyde derivative showed an IC₅₀ of 159 ± 7 nM in a biochemical inhibition assay [2].
| Evidence Dimension | CCR5 antagonist activity |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-5-carbaldehyde derivative: IC₅₀ = 159 ± 7 nM |
| Quantified Difference | Approximately 20-fold higher potency for the cyclopropyl analog |
| Conditions | HEK293 cells co-expressing Gα16; inhibition of RANTES-induced calcium flux (target compound); biochemical inhibition assay (comparator) |
Why This Matters
The 20-fold potency difference underscores that the cyclopropyl substituent is not an inert replacement for methyl—it directly influences target engagement and should guide scaffold selection for CCR5 antagonist programs.
- [1] BindingDB. BDBM50464147 (CHEMBL256907). IC₅₀ = 8 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50464147 View Source
- [2] PMC Table 1. Pyrazole 5-Position SAR. 1-Methyl-1H-pyrazole-5-carbaldehyde derivative IC₅₀ = 159 ± 7 nM. https://pmc.ncbi.nlm.nih.gov/articles/PMC9856455/ View Source
